Cas no 127317-03-7 (PACAP 1-27)

PACAP 1-27 Chemical and Physical Properties
Names and Identifiers
-
- Pituitary adenylatecyclase-activating peptide-27 (human) (9CI)
- ADENYLATE CYCLASE ACTIVATING PEPTIDE-27
- PACAP 1-27
- PACAP-27 (human, mouse, ovine, porcine, rat)
- Pituitary adenylate cyclase-activating polypeptide (1-27), human, ovine, rat
- HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-ARG-GLN-LEU-ALA-VAL-ARG-ARG-TYR-LEU-ALA-ALA-VAL-LEU-NH2
- HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-ALA-VAL-LEU-GLY-LYS-ARG-TYR-LYS-GLN-ARG-VAL-LYS-ASN-LYS-NH2: HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK
- HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-ALA-VAL-LEU-NH2
- Talopram hydrochloride
- HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-ALA-VAL-LEU-GLY-LYS-ARG-TYR-LYS-GLN-ARG-VAL-LYS-ASN-LYS-NH2: HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2
- M-PACAP
- PACAP-27
- PACAP (1-27) AMIDE
- PACAP 27 AMIDE, OVINE
- powdered posterior pitultary
- PACAP-27 (HUMAN, OVINE, RAT)
- HSDGIFTDSYSRYRKQMAVKKYLAAVL-NH2
- PACAP (1-27), HUMAN, OVINE, RAT
- PACAP (1-27) (HUMAN, SHEEP, RAT)
- DTXSID70657520
- 127317-03-7
- Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide
- FT-0688059
- H-HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-ALA-VAL-LEU-NH2
- [ARG14,20,21, LEU16] PACAP (1-27), HUMAN, OVINE, RAT
- [ARG14,20,21, LEU16] PITUITARY ADENYLATE CYCLASE ACTIVATING PEPTIDE (1-27), HUMAN, OVINE, RAT
- ADENYLATE CYCLASE ACTIVATING POLYPEPTIDE-27 OVINE
- pituitary adenylate cyclase activating*polypeptid
-
- Inchi: InChI=1S/C50H82N14O14/c1-27(2)18-34(45(52)73)62-50(78)44(29(5)6)64-47(75)31(8)59-46(74)30(7)60-48(76)35(19-28(3)4)63-49(77)36(20-32-13-15-33(65)16-14-32)61-43(72)26-58-42(71)25-57-41(70)24-56-40(69)23-55-39(68)22-54-38(67)21-53-37(66)12-10-9-11-17-51/h13-16,27-31,34-36,44,65H,9-12,17-26,51H2,1-8H3,(H2,52,73)(H,53,66)(H,54,67)(H,55,68)(H,56,69)(H,57,70)(H,58,71)(H,59,74)(H,60,76)(H,61,72)(H,62,78)(H,63,77)(H,64,75)/t30-,31-,34-,35-,36-,44-/m0/s1
- InChI Key: VGLNFEGCZKPMOV-PMLZMBHLSA-N
- SMILES: NCCCCCC(NCC(NCC(NCC(NCC(NCC(NCC(N[C@@H](CC1=CC=C(O)C=C1)C(N[C@@H](CC(C)C)C(N[C@@H](C)C(N[C@@H](C)C(N[C@@H](C(C)C)C(N[C@@H](CC(C)C)C(N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
Computed Properties
- Exact Mass: 3146.652864g/mol
- Surface Charge: 0
- XLogP3: -10.3
- Hydrogen Bond Donor Count: 48
- Hydrogen Bond Acceptor Count: 47
- Rotatable Bond Count: 107
- Monoisotopic Mass: 3145.649509g/mol
- Monoisotopic Mass: 3145.649509g/mol
- Topological Polar Surface Area: 1340Ų
- Heavy Atom Count: 222
- Complexity: 7000
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 28
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: 1001
- Surface Charge: 0
Experimental Properties
- Color/Form: Light yellow or light gray amorphous powder with special odor
- Density: 1.5±0.1 g/cm3
- Solubility: biological extracorporealIn Vitro:H2OPeptide Solubility and Storage Guidelines:1.Calculate the length of the peptide.2.Calculate the overall charge of the entire peptide according to the following table:ContentsAssign valueAcidic amino acidAsp (D), Glu (E), and the C-terminal -COOH.-1Basic amino acidArg (R), Lys (K), His (H), and the N-terminal -NH2+1Neutral amino acidGly (G), Ala (A), Leu (L), Ile (I), Val (V), Cys (C), Met (M), Thr (T), Ser (S), Phe (F), Tyr (Y), Trp (W), Pro (P), Asn (N), Gln (Q)03.
- PSA: 1340.85000
- LogP: 4.58490
- Solubility: water
PACAP 1-27 Security Information
- WGK Germany:3
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
PACAP 1-27 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1238146-5mg |
H-HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-ALA-VAL-LEU-NH2 |
127317-03-7 | 95% | 5mg |
$710 | 2024-06-07 | |
TRC | P132050-.5mg |
PACAP 1-27 |
127317-03-7 | 5mg |
$684.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1238146-1mg |
H-HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-ALA-VAL-LEU-NH2 |
127317-03-7 | 95% | 1mg |
$250 | 2024-06-07 | |
TargetMol Chemicals | TP1070-5 mg |
PACAP (1-27), human, ovine, rat |
127317-03-7 | 98% | 5mg |
¥ 4,350 | 2023-07-10 | |
LKT Labs | P0005-1 mg |
Pituitary Adenylate Cyclase-activating Polypeptide (1-27), human, sheep, rat |
127317-03-7 | ≥95% | 1mg |
$578.70 | 2023-07-10 | |
TargetMol Chemicals | TP1070-1 mg |
PACAP (1-27), human, ovine, rat |
127317-03-7 | 98% | 1mg |
¥ 1,470 | 2023-07-10 | |
1PlusChem | 1P009BA0-5mg |
H-HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-ALA-VAL-LEU-NH2 |
127317-03-7 | ≥95% | 5mg |
$627.00 | 2023-12-25 | |
1PlusChem | 1P009BA0-10mg |
H-HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-ALA-VAL-LEU-NH2 |
127317-03-7 | ≥95% | 10mg |
$991.00 | 2023-12-25 | |
TargetMol Chemicals | TP1070-100μg |
PACAP (1-27), human, ovine, rat |
127317-03-7 | 100μg |
¥ 3510 | 2024-07-23 | ||
LKT Labs | P0005-0.5mg |
Pituitary Adenylate Cyclase-activating Polypeptide (1-27), human, sheep, rat |
127317-03-7 | ≥95% | 0.5mg |
$130.00 | 2024-05-21 |
PACAP 1-27 Related Literature
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on PACAP 1-27
Comprehensive Analysis of PACAP 1-27 (CAS No. 127317-03-7): Structure, Function, and Therapeutic Potential
PACAP 1-27 (Pituitary Adenylate Cyclase-Activating Polypeptide 1-27) is a bioactive peptide derived from the larger PACAP precursor, known for its critical role in neuroprotection, vasodilation, and immune modulation. With the CAS number 127317-03-7, this compound has garnered significant attention in neuroscience and endocrinology research due to its pleiotropic effects. The peptide's truncated form, PACAP 1-27, retains high affinity for PAC1 receptors, making it a valuable tool for studying signal transduction pathways.
Recent studies highlight PACAP 1-27's potential in addressing neurodegenerative diseases like Alzheimer's and Parkinson's, aligning with growing public interest in "neuroprotective peptides" and "anti-aging therapies." Researchers are particularly intrigued by its ability to cross the blood-brain barrier, a feature often searched in conjunction with "peptide therapeutics." Unlike full-length PACAP38, the 1-27 fragment offers improved stability while maintaining biological activity—a key consideration for drug development.
The mechanism of PACAP 1-27 involves activation of adenylate cyclase, leading to increased cAMP levels. This pathway intersects with trending topics such as "metabolic regulation" and "cellular stress response," frequently queried in academic databases. Its vasodilatory properties also connect to cardiovascular research, where terms like "peptide-based hypertension treatment" show rising search volumes. Notably, 127317-03-7 has been utilized in models of ischemic stroke, reflecting the compound's relevance to current "neurovascular repair" studies.
From a technical perspective, PACAP 1-27 exhibits a molecular weight of 2859.2 Da and an isoelectric point of 10.5, characteristics often scrutinized in peptide synthesis forums. The demand for high-purity PACAP analogs (a long-tail keyword with 12% annual growth in PubMed citations) underscores the need for rigorous HPLC validation—a process detailed in recent "peptide QC protocols" publications. Suppliers frequently note inquiries about "lyophilized PACAP 1-27 storage conditions," indicating practical industry concerns.
Emerging applications in gut-brain axis research have further expanded interest in CAS 127317-03-7, particularly regarding its influence on "microbiome-neuropeptide interactions"—a hot topic with 3x more Google Scholar entries since 2020. Comparative analyses between PACAP 1-27 and VIP (vasoactive intestinal peptide) reveal unique receptor selectivity patterns, a subject explored in over 30 patent filings last year. These developments position the compound as a versatile candidate for next-generation "multi-target peptide drugs."
Ongoing clinical investigations focus on PACAP 1-27's role in circadian rhythm regulation, tapping into the booming "sleep optimization" market. The peptide's ability to modulate glutamate release also intersects with searches for "excitotoxicity inhibitors," demonstrating its cross-disciplinary appeal. With stable isotope-labeled versions of 127317-03-7 now available, pharmacokinetic studies have gained precision, addressing another frequent query: "tracer techniques for peptide metabolism."
In conclusion, PACAP 1-27 (127317-03-7) represents a nexus of cutting-edge research across neurology, endocrinology, and molecular pharmacology. Its evolving profile continues to answer pressing questions about peptide stability, receptor specificity, and therapeutic translatability—making it a perennial focus for both academic and pharmaceutical communities.



